REACTION_CXSMILES
|
[Li+].[CH3:2]C([N-]C(C)C)C.[CH:9]1[C:14]2[C:15]3[C:28](=O)[C:20]4S[C:22]5C=CC=[CH:24][C:23]=5[C:19]=4[C:18](=O)[C:16]=3SC=2C=CC=1.O>C1COCC1>[C:23]([C:19]1[CH:18]=[CH:16][C:15]([C:14]#[CH:9])=[CH:28][CH:20]=1)([CH3:22])([CH3:24])[CH3:2] |f:0.1|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
dibenzo[d,d′]benzo[1,2-b;4,5-b′]dithiophene-6,12-dione
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1C1=C(S2)C(C2=C(SC3=C2C=CC=C3)C1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred for another 10 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In another flame dried flask
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 52 hours at this temperature
|
Duration
|
52 h
|
Type
|
EXTRACTION
|
Details
|
the product extracted with chloroform (80 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted again with chloroform (80 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulphate)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
leaves the crude product as light brown crystals
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.5 mmol | |
AMOUNT: MASS | 3.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |